Product packaging for 2-chloro-N-methylquinazolin-4-amine(Cat. No.:CAS No. 83260-68-8)

2-chloro-N-methylquinazolin-4-amine

Cat. No.: B3033105
CAS No.: 83260-68-8
M. Wt: 193.63 g/mol
InChI Key: WOQPXJFIZBEYCQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinazoline (B50416) Nucleus as a Privileged Scaffold

The journey of the quinazoline nucleus in science began in 1895 when August Bischler and Lang first reported its synthesis. nih.gov Initially, the parent quinazoline molecule itself was not the primary focus of technical literature. nih.gov However, the discovery of naturally occurring quinazoline alkaloids, such as vasicine (B45323) from the Adhatoda vasica plant, which exhibited interesting biological activities, sparked greater interest in this heterocyclic system. google.com Over 200 biologically active quinazoline and quinoline (B57606) alkaloids have now been identified. nih.gov

The true significance of the quinazoline scaffold emerged as medicinal chemists recognized its ability to serve as a core structure for the development of new therapeutic agents. digitellinc.com Its rigid, planar structure provides a defined orientation for substituent groups, allowing for precise interactions with biological macromolecules. Furthermore, the nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, contributing to binding affinity. digitellinc.com This combination of a modifiable periphery and specific interaction points has cemented the quinazoline nucleus's status as a privileged scaffold in drug discovery. digitellinc.comuni.lu

Overview of Research Trajectories for Quinazoline-Based Compounds

Research into quinazoline-based compounds has followed several key trajectories, primarily driven by their diverse pharmacological potential. A significant portion of academic and industrial research has focused on their application as anticancer agents. nih.govnih.gov This has led to the development of several U.S. Food and Drug Administration (FDA) approved drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, which are inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.govnih.gov

Beyond oncology, the research landscape for quinazoline derivatives is broad and varied. google.com Scientists have extensively explored their potential as:

Antimicrobial agents: Including antibacterial, antifungal, and antiviral applications. google.com

Anti-inflammatory agents: Targeting enzymes and pathways involved in inflammation. google.com

Anticonvulsants: Showing promise in the management of seizures. digitellinc.com

Antimalarials: Contributing to the search for new treatments for malaria. nih.gov

The synthetic versatility of the quinazoline core allows for the creation of large libraries of derivatives, which can be screened for a wide range of biological activities. uni.lu This has led to a continuous stream of research publications detailing the synthesis and evaluation of novel quinazoline-based compounds. nih.gov

Focus on 2-chloro-N-methylquinazolin-4-amine within Quinazoline Derivative Research

Within the vast family of quinazoline derivatives, specific compounds often serve as key intermediates for the synthesis of more complex molecules. One such compound is This compound . While dedicated research focusing solely on this compound is not extensive, its importance lies in its role as a building block in synthetic chemistry.

The general synthetic strategy for many quinazoline-based drugs involves the sequential substitution of chloro groups on a dichlorinated quinazoline core. For instance, the synthesis of various N-substituted quinazoline-4-amines and N2,N4-disubstituted quinazoline-2,4-diamines often starts with 2,4-dichloroquinazoline (B46505). digitellinc.com In a hypothetical synthesis of a more complex molecule, 2,4-dichloroquinazoline would first react with methylamine (B109427), likely at the more reactive 4-position, to yield this compound.

This intermediate is then primed for a second nucleophilic substitution at the 2-position. The chlorine atom at C2 can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce further diversity into the final molecule. This stepwise approach allows for the controlled and specific synthesis of a wide range of 2,4-disubstituted quinazoline derivatives, which can then be evaluated for their biological activity.

The presence of the N-methyl group at the 4-position can also influence the physicochemical properties and biological activity of the final compound, making this compound a valuable and specific tool for medicinal chemists exploring the structure-activity relationships of quinazoline-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B3033105 2-chloro-N-methylquinazolin-4-amine CAS No. 83260-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClN3/c1-11-8-6-4-2-3-5-7(6)12-9(10)13-8/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQPXJFIZBEYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312303
Record name 2-chloro-N-methylquinazolin-4-amine
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Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83260-68-8
Record name NSC252086
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Record name 2-chloro-N-methylquinazolin-4-amine
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Record name 2-chloro-N-methylquinazolin-4-amine
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Synthetic Methodologies for 2 Chloro N Methylquinazolin 4 Amine and Its Analogs

Precursor Synthesis and Starting Materials

The selection of appropriate starting materials is critical and largely dictates the synthetic route. The most common and well-documented precursor for the synthesis of 2-chloro-N-methylquinazolin-4-amine is 2,4-dichloroquinazoline (B46505).

The synthesis of this compound from 2,4-dichloroquinazoline is a well-established method that relies on the differential reactivity of the two chlorine atoms. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-2 position. This allows for a regioselective substitution reaction with methylamine (B109427).

The reaction is typically carried out by treating 2,4-dichloroquinazoline with one equivalent of methylamine in a suitable solvent, such as ethanol (B145695) or isopropanol, often at room temperature or with gentle heating. The use of a base, such as triethylamine (B128534) or diisopropylethylamine, is common to neutralize the hydrochloric acid generated during the reaction. The product, this compound, can then be isolated through standard workup procedures, including filtration and recrystallization. The higher reactivity of the C-4 position is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the quinazoline (B50416) ring system, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack.

A variety of reaction conditions have been reported for the synthesis of 4-amino-2-chloroquinazoline derivatives from 2,4-dichloroquinazoline, as summarized in the table below:

NucleophileSolventTemperatureYield (%)Reference
MethylamineEthanolReflux85
Aniline (B41778)IsopropanolRoom Temperature92
4-FluoroanilineAcetonitrile (B52724)50 °C78
Various aminesDichloromethaneRoom Temperature60-95

An alternative, though less direct, approach to the synthesis of the quinazoline core involves the cyclization of anthranilamide derivatives. In the case of this compound, a potential precursor would be 2-(methylamino)benzamide (B1345521). This starting material would require a cyclization reaction with a one-carbon synthon that also introduces the chloro-substituent at the 2-position.

A plausible, albeit not explicitly documented for this specific product, synthetic route would involve the reaction of 2-(methylamino)benzamide with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene. This reaction would lead to the formation of the quinazoline ring system. The initial product would likely be a 2-hydroxy-N-methylquinazolin-4-one, which would then require a subsequent chlorination step, for example, using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the desired this compound. This multi-step process is generally less efficient than the direct substitution on 2,4-dichloroquinazoline.

General Synthetic Approaches for Quinazoline Derivatives

The synthesis of the broader class of quinazoline derivatives encompasses a range of powerful chemical transformations. These methods are adaptable and can be applied to the synthesis of a wide variety of substituted quinazolines, including this compound.

As previously discussed, nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, particularly when starting from halogenated precursors like 2,4-dichloroquinazoline. This reaction class is characterized by the attack of a nucleophile on an aromatic ring that is activated towards substitution by the presence of electron-withdrawing groups. In the quinazoline ring system, the nitrogen atoms act as powerful activating groups, facilitating SNAr reactions at the 2- and 4-positions.

The regioselectivity of SNAr reactions on 2,4-dichloroquinazoline is a well-understood and synthetically useful phenomenon. The C-4 position is consistently more reactive towards nucleophiles than the C-2 position. This preferential reactivity is primarily due to the greater stabilization of the intermediate Meisenheimer complex formed upon nucleophilic attack at C-4. The adjacent nitrogen atom at position 3 provides significant resonance stabilization to this intermediate.

This inherent regioselectivity allows for the sequential and controlled introduction of different substituents at the C-4 and C-2 positions. For the synthesis of this compound, this means that the reaction with methylamine can be performed under conditions that favor monosubstitution at the C-4 position, leaving the C-2 chlorine atom intact for potential further functionalization if desired.

The following table summarizes the typical regioselectivity observed in the reaction of 2,4-dichloroquinazoline with various nucleophiles under kinetic control:

NucleophileMajor ProductMinor ProductReference
Primary Amines4-Amino-2-chloroquinazoline2-Amino-4-chloroquinazoline
Alkoxides4-Alkoxy-2-chloroquinazoline2-Alkoxy-4-chloroquinazoline
Thiolates4-Thio-2-chloroquinazoline2-Thio-4-chloroquinazoline

More advanced synthetic strategies for the construction of the quinazoline skeleton involve the use of aza-reactions, with the aza-Wittig reaction being a particularly powerful tool. The aza-Wittig reaction typically involves the reaction of an iminophosphorane with a carbonyl compound or an isocyanate to form a new carbon-nitrogen double bond.

In the context of quinazoline synthesis, a common approach involves the reaction of an ortho-azido-substituted benzoyl chloride or benzonitrile (B105546) with a phosphine, such as triphenylphosphine, to generate an iminophosphorane in situ. This intermediate can then undergo an intramolecular reaction with a suitable functional group on the side chain to form the quinazoline ring. For the synthesis of a 2-chloro-substituted quinazoline, the cyclization precursor would need to be carefully designed to incorporate the chloro-substituent at the appropriate position.

While a direct application of the aza-Wittig reaction for the synthesis of this compound is not widely reported, the general methodology provides a flexible alternative to the more traditional cyclization and substitution methods. This approach is particularly valuable for the synthesis of quinazolines with complex substitution patterns that may be difficult to access through other routes.

Metal-Mediated and Catalyzed Synthesis (e.g., Palladium-, Copper-catalyzed)

Transition-metal catalysis has revolutionized the synthesis of quinazoline derivatives, offering high efficiency and broad substrate scope. nih.gov

Palladium-Catalyzed Synthesis:

Palladium catalysts are instrumental in forming the quinazoline core. A notable method involves the palladium-catalyzed reaction of o-nitrobenzamides with alcohols, which proceeds through a hydrogen transfer mechanism. nih.gov This cascade reaction includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation, avoiding the need for external reducing or oxidizing agents. nih.gov Another approach is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which constructs quinazolin-4(3H)-ones in moderate to excellent yields through an isocyanide insertion/cyclization sequence. acs.org Furthermore, Suzuki cross-coupling reactions, catalyzed by complexes like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), have been successfully employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com

Key Features of Palladium-Catalyzed Methods:

High efficiency and good to high yields. nih.gov

Tolerates a variety of functional groups. nih.gov

Enables one-pot cascade reactions. nih.gov

Copper-Catalyzed Synthesis:

Copper-based catalysts provide a cost-effective and efficient alternative for quinazoline synthesis. organic-chemistry.orgrsc.org A simple and efficient ligand-free, copper-catalyzed method utilizes readily available substituted (2-bromophenyl)methylamines and amides. acs.org This cascade reaction proceeds via a sequential Ullmann-type coupling and aerobic oxidation. acs.org Copper catalysts have also been employed in the reaction of (2-aminophenyl)methanols with aldehydes, using a combination of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, to produce a wide range of 2-substituted quinazolines. organic-chemistry.org Another innovative copper-catalyzed approach involves the reaction of benzonitriles and 2-ethynylanilines in the presence of molecular oxygen as the sole oxidant. organic-chemistry.org

Advantages of Copper-Catalyzed Methods:

Use of inexpensive and readily available catalysts. acs.org

Ligand-free reaction conditions are often possible. acs.org

Environmentally friendly, utilizing air or oxygen as the oxidant. organic-chemistry.org

Catalyst SystemStarting MaterialsKey Features
Pd(dppf)Cl₂o-nitrobenzamides and alcoholsHydrogen transfer mechanism, no external oxidants/reductants. nih.gov
Pd(dppf)Cl₂2-aminobenzamides, aryl halides, tert-butyl isocyanideThree-component reaction, isocyanide insertion. acs.org
CuBr(2-bromophenyl)methylamines and amidine hydrochloridesInexpensive catalyst, uses air as an oxidant. organic-chemistry.org
Ligand-free Cu(2-bromophenyl)methylamines and amidesSequential Ullmann-type coupling and aerobic oxidation. acs.org
Cu(I)2-halobenzaldehydes and acetamide (B32628)Uses acetamide as a nitrogen source and water as a hydrogen source. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. nih.govresearchgate.net This technology has been successfully applied to the synthesis of quinazoline derivatives, offering rapid and efficient routes. nih.govfrontiersin.org

One-pot, microwave-assisted synthesis of polysubstituted quinoline (B57606) derivatives has been achieved by reacting various enaminones and malononitrile (B47326) with aldehydes in glycol at 120°C. nih.gov Solvent- and catalyst-free microwave-assisted methods have also been developed. For instance, quinazoline derivatives can be obtained by heating an equimolar mixture of an aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea (B33335) or thiourea (B124793) under microwave irradiation. nih.gov

Furthermore, microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water provides a green and rapid method for synthesizing quinazolinone derivatives. sci-hub.cat This approach is notable for being the first report of iron-catalyzed C–N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat The synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines has also been conveniently achieved through the microwave-assisted reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/H₂O mixture without a catalyst or base. nih.gov

Reaction TypeReactantsConditionsKey Advantages
One-pot, three-componentEnaminones, malononitrile, aldehydesGlycol, 120°C, microwaveFast, one-pot synthesis. nih.gov
Solvent- and catalyst-freeAldehyde, dimedone, urea/thioureaMicrowave irradiationEnvironmentally friendly, no solvent or catalyst required. nih.gov
Iron-catalyzed cyclization2-halobenzoic acids, amidinesWater, microwaveGreen chemistry, rapid reaction times. sci-hub.cat
CyclocondensationMethyl anthranilate, iso(thio)cyanatesDMSO/H₂O, microwaveCatalyst- and base-free, suitable for library synthesis. nih.gov

Ultrasound-Promoted Reactions

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields. nih.gov This method has been effectively used for the synthesis of novel quinazoline derivatives under ambient, solvent-, and catalyst-free conditions. nih.gov

A notable application is the one-pot condensation reaction between anthranilic acid, acetic anhydride, and amine derivatives. nih.gov This ultrasound-promoted reaction proceeds efficiently without the need for a solvent or catalyst, leading to high yields of the desired quinazoline products in significantly reduced reaction times compared to traditional methods. nih.gov The use of ultrasound has also been reported in the synthesis of 2-amino-4H-chromen-4-ylphosphonates, demonstrating its broader applicability in heterocyclic synthesis. nih.gov

Benefits of Ultrasound-Promoted Synthesis:

Significant reduction in reaction times. nih.gov

High yields of products. nih.gov

Environmentally friendly, often solvent- and catalyst-free. nih.gov

Operationally simple and occurs at ambient temperature. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. nih.gov Several one-pot methods for the synthesis of quinazoline derivatives have been developed.

A facile one-pot condensation reaction for quinazolinone derivatives involves the in-situ generation of an amine from ammonia (B1221849), leading to the formation of four new C–N bonds in good to excellent yields. nih.gov Another efficient one-pot, three-component reaction for synthesizing 2,4-disubstituted quinazolines involves the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate (B1210297) in the absence of a solvent and catalyst. researchgate.net This method is praised for its operational simplicity, broad substrate scope, and high yields. researchgate.net

Furthermore, a three-component, one-pot condensation of amine sources like 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) with various aldehydes and dimedone, using sulfamic acid as a catalyst, provides an effective route to triazolo/benzimidazoloquinazolinones. openmedicinalchemistryjournal.com

Reaction TypeComponentsCatalyst/ConditionsProduct
CondensationAldehydes, 2-bromobenzoic acid, aq. ammoniaCopper-mediatedQuinazolinones nih.gov
Three-component2-aminoaryl ketones, orthoesters, ammonium acetateSolvent- and catalyst-free2,4-Disubstituted quinazolines researchgate.net
Three-component3-amino-1,2,4-triazole/2-aminobenzimidazole, aldehydes, dimedoneSulfamic acidTriazolo/benzimidazoloquinazolinones openmedicinalchemistryjournal.com

Oxidative Cyclization Approaches

Oxidative cyclization is a key strategy for the synthesis of the quinazoline core. These reactions often involve the in-situ oxidation of an intermediate to form the aromatic quinazoline ring.

A K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can be achieved under undivided electrolytic conditions without a transition metal or base. nih.gov This electrochemical method is green, mild, and highly efficient. nih.gov Another approach involves the use of a laccase/DDQ cooperative catalytic system for the aerobic oxidative cyclization of o-anthranilamides with aldehydes in aqueous media at ambient temperature. rsc.org This bio-inspired method is environmentally friendly, utilizing oxygen as the oxidant and an eco-friendly biocatalyst. rsc.org

Iron-catalyzed oxidative amination of N-H ketimines provides another route to 2-aryl/heteroaryl quinazolines. researchgate.net This method proceeds via an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions. researchgate.net Furthermore, PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been used to synthesize analogs of naturally occurring vasicinone (B1682191) alkaloids. nih.gov

Aqueous Media and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of aqueous media or solvent-free conditions to minimize environmental impact.

An eco-friendly synthesis of quinazolinone derivatives has been developed using triethanolamine (B1662121) (TEOA) as a catalyst with the addition of NaCl in aqueous media under reflux conditions. tandfonline.comtandfonline.com The addition of NaCl helps to control micelle formation and increase hydrophobic interactions, leading to a cleaner reaction and excellent product selectivity. tandfonline.comtandfonline.com

Solvent-free synthesis of quinazoline derivatives has also been achieved. A low melting mixture of maltose–dimethylurea (DMU)–NH₄Cl serves as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free, one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate. rsc.org Additionally, solvent-free synthesis of 2-substituted quinazolinones has been accomplished using montmorillonite (B579905) K-10 as a catalyst. researchgate.net

Specific Synthetic Pathways for this compound

The synthesis of the specific target compound, this compound, involves multi-step sequences. A common strategy begins with the appropriate substituted anthranilic acid or a related precursor.

One reported pathway involves the reaction of primary amines with 2,4-dichloroquinazoline to yield N-substituted 2-chloroquinazoline-4-amine derivatives. digitellinc.com This intermediate can then be further reacted with another primary amine to produce N²,N⁴-disubstituted quinazoline-2,4-diamines. digitellinc.com The synthesis of 2-chloro-N,N-diethylquinazolin-4-amine has been specifically reported from the reaction of 2,4-dichloroquinazoline and diethylamine. chemicalbook.com While the direct synthesis of this compound is not extensively detailed in the provided context, it can be inferred to follow a similar nucleophilic substitution reaction on 2,4-dichloroquinazoline with methylamine.

Yield Optimization and Scalability Considerations in Synthetic Procedures

The efficient synthesis of this compound and its analogs is paramount for their application in research and development. Optimizing reaction yields and ensuring the scalability of synthetic methods are critical factors that influence the economic and environmental viability of producing these compounds. This section delves into the detailed research findings concerning yield optimization and the challenges associated with scaling up the synthesis from laboratory to industrial production.

Factors Influencing Reaction Yield

The yield of quinazoline synthesis is highly dependent on a variety of reaction parameters. Careful optimization of these factors is crucial for maximizing the output of the desired product while minimizing the formation of byproducts.

Catalyst and Reaction Conditions:

The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of quinazolines. For instance, in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407), the use of a Lewis acid catalyst like BF₃-Et₂O has been shown to be effective. journalirjpac.comindexcopernicus.com Optimization studies revealed that the highest yield (86%) was achieved at a reaction temperature of 150°C for 6 hours, with a specific molar ratio of 2-aminoacetophenone to BF₃-Et₂O (1:0.5) and a weight ratio of 2-aminoacetophenone to formamide (1:52). journalirjpac.comindexcopernicus.com

Metal-catalyzed reactions are also widely employed. Copper-catalyzed methods have been developed for the synthesis of various quinazoline derivatives. For example, a one-pot reaction of 2-aminobenzylamines with aldehydes using a CuCl/DABCO/4-HO-TEMPO catalyst system in acetonitrile at 80°C afforded substituted quinazolines in yields ranging from 40-98%. nih.gov Similarly, CuO nanoparticles have been used as catalysts in the aerobic oxidative coupling of N-arylamidines and aromatic alcohols or aldehydes, providing good yields. nih.gov Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also provide a route to diverse quinazolines in good yields. organic-chemistry.org

The following table summarizes the impact of different catalysts and conditions on the yield of quinazoline analogs.

Catalyst SystemStarting MaterialsSolventTemperature (°C)Yield (%)Reference
BF₃-Et₂O2-Aminoacetophenone, Formamide-15086 journalirjpac.comindexcopernicus.com
CuCl/DABCO/4-HO-TEMPO2-Aminobenzylamines, AldehydesCH₃CN8040-98 nih.gov
CuO nanoparticles/1,10-phenN-Arylamidines, Aromatic Alcohols/AldehydesToluene110Good nih.gov
Pd(OAc)₂2-Aminobenzonitriles, Aldehydes, Arylboronic acids--Good organic-chemistry.org
I₂2-Aminobenzaldehydes, Benzylamines--Very Good organic-chemistry.org
ZIF-672-Aminobenzoketones, BenzylaminesToluene80Excellent frontiersin.org

Interactive Data Table: Catalyst and Reaction Conditions for Quinazoline Synthesis

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Chemical Reactivity and Derivatization Strategies of 2 Chloro N Methylquinazolin 4 Amine

Nucleophilic Substitution at the Chlorine and Amine Centers

The primary route for synthesizing the 2-chloro-4-aminoquinazoline framework involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. nih.gov This process typically starts with a 2,4-dichloroquinazoline (B46505) precursor. The chlorine atom at the 4-position is significantly more reactive and susceptible to nucleophilic attack than the one at the 2-position. nih.gov This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient on the C4 carbon, making it the preferred site for attack. nih.gov

A wide array of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, can be used to displace the C4-chlorine, yielding 2-chloro-4-aminoquinazoline derivatives. nih.gov The reaction conditions are versatile, often employing various solvents and bases. nih.gov For instance, the reaction of 2,4-dichloroquinazoline with amines can be carried out in solvents like THF, ethanol (B145695), or acetonitrile (B52724), sometimes with the addition of a base such as triethylamine (B128534) (Et3N) or sodium acetate (B1210297) (NaOAc) to neutralize the HCl generated. nih.gov

Once the C4-amino group is installed, the remaining chlorine atom at the C2 position can be substituted by another nucleophile. This sequential substitution allows for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines. digitellinc.com For example, reacting a 2-chloro-N-substituted-quinazolin-4-amine with a second primary amine leads to the corresponding 2,4-diamino derivative. digitellinc.com

The exocyclic amine at the C4 position, such as the N-methyl group in the title compound, can also be a site for further reactions. For instance, N-alkylation can be achieved. The synthesis of 2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine was accomplished by reacting its N-H precursor with ethyl iodide in the presence of sodium hydride. acs.org This demonstrates that the amine center can be further functionalized after the initial substitution at the quinazoline (B50416) core.

Table 1: Conditions for Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinazoline Precursors

Nucleophile Type Base Solvent Temperature (°C) Reference
Aliphatic & Benzylic Amines Et3N THF Room Temperature nih.gov
Anilines NaOAc THF/H2O Not Specified nih.gov
Benzylic Amines iPr2NEt Ethanol ~80-82 nih.gov
Anilines None (Microwave) THF/H2O 120 nih.gov
Primary/Secondary Amines None Isopropanol Reflux researchgate.net

Modifications and Substitutions on the Quinazoline Core

The properties and activity of quinazoline derivatives can be significantly altered by introducing substituents onto the benzene (B151609) portion of the fused ring system. mdpi.com A variety of substituted 2-amino- or 2-chloromethyl-4(3H)-quinazolinones can be synthesized from the corresponding substituted o-anthranilic acids or 2-aminobenzonitriles. nih.govijirset.com

Common modifications include the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl, ethyl) and electron-withdrawing groups (e.g., halo, nitro) at various positions (5, 6, 7, and 8) of the quinazoline ring. nih.govnih.gov For example, 2-chloromethyl-4(3H)-quinazolinones have been prepared with substituents such as fluorine, chlorine, bromine, methyl, ethyl, hydroxy, and nitro groups on the benzene ring. nih.gov Similarly, the synthesis of 6-bromo- and 6-iodo-4-chloro-2-phenylquinazolines has been accomplished starting from the appropriately halogenated 2-aminobenzamide. nih.gov The introduction of two methoxy groups at positions 6 and 7 is also a common strategy, leading to derivatives like 2-chloro-6,7-dimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine. acs.org

The nature and position of these substituents influence the electronic and steric properties of the molecule. mdpi.com For instance, the presence of a halogen atom like iodine in the quinazoline ring has been noted to potentially increase the antiproliferative action of some compounds. nih.gov

Incorporation of Diverse Functional Groups

The versatility of the quinazoline scaffold allows for the incorporation of a wide range of functional groups, primarily through substitution reactions at the C2 and C4 positions. As discussed, various primary and secondary amines can be introduced at C4, including substituted anilines (e.g., 4-methoxyaniline, 3-bromo-N-methylaniline) and heterocyclic amines (e.g., 6-methoxypyridin-3-amine). acs.orgnih.gov

Further derivatization can introduce more complex moieties. For instance, the 2-chloromethyl group can serve as a handle for further reactions. nih.govmdpi.com The 2-chloromethyl-4(3H)-quinazolinone intermediates can be converted into various derivatives, highlighting their utility in building novel 4-anilinoquinazoline (B1210976) scaffolds. nih.govmdpi.com

Researchers have also explored linking other heterocyclic rings to the quinazoline core. One strategy involves reacting 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol, which results in the substitution of the chlorine and links a triazole ring through a thioacetamido bridge. nih.gov This demonstrates how functional groups can be introduced not just directly onto the core but also via linkers attached to it.

Molecular Hybridization Techniques involving the Quinazoline Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new hybrid compound, potentially with enhanced or dual activity. nih.govresearchgate.net The quinazoline and quinazolinone nuclei are frequently used as scaffolds in this approach due to their broad spectrum of biological activities. nih.gov

Several studies have focused on creating quinazolinone-based hybrids. These hybrids link the quinazolinone scaffold to other biologically active moieties such as thiazole, triazole, benzofuran, imidazole, and pyrazole (B372694). nih.gov For example, novel fungicides have been designed by synthesizing hybrids containing both a quinazolinone scaffold and a pyrazole carbamide derivative. nih.gov Another example involves creating hybrids of quinazolinone and indolin-2-one, linked by an imine bridge, which have been investigated for their anti-cancer properties. nih.gov The goal of this technique is to develop new lead compounds by integrating the beneficial properties of multiple pharmacophores into one chemical entity. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro N Methylquinazolin 4 Amine Derivatives

Impact of Substituents on Biological Activities

The biological profile of quinazoline (B50416) derivatives can be significantly altered by the introduction of various substituents at different positions of the quinazoline core and its associated moieties.

In some instances, the N-methyl group is favorable. For example, in a series of imidazo[4,5-g]quinazoline analogues, an N-methyl derivative showed potent inhibitory activity comparable to its unsubstituted counterpart. nih.gov Conversely, in other series, replacing a more complex linker with a simple methylamino group can be detrimental. For instance, the substitution of an amide linker between the phenyl and quinazoline rings with a methylamino linker resulted in a nearly 50-fold decrease in inhibitory activity against wild-type epidermal growth factor receptor (EGFR) kinase. nih.gov This highlights that while the N-methyl group can contribute to activity, its effectiveness is intricately linked to the interactions of other parts of the molecule with the target protein.

The C-6 and C-7 positions of the quinazoline core are frequently modified to enhance biological activity. Generally, the introduction of small, electron-donating groups at these positions is beneficial. nih.govnih.gov Polar groups are also often preferred at the C-6 and C-7 positions. jst.go.jp

For example, 6,7-dimethoxy substitution is a common feature in many active quinazoline-based inhibitors. These groups can increase the electron density of the quinazoline ring system and form key interactions within the binding site of target enzymes. nih.govresearchgate.net The combination of a hydrophilic moiety at the 6-position with a lipophilic group at the 4-position has been shown to result in potent antiproliferative activity. nih.gov Furthermore, the cyclization of substituents at the C-5 and C-6 positions to form a fused 2,3-dihydro- nih.govnih.govdioxino ring has been explored, leading to more compact molecules that can adapt to mutations in kinase domains. nih.gov

PositionSubstituentImpact on ActivityReference(s)
C-6/C-7Electron-donating groups (e.g., -OCH3)Generally increases activity nih.govnih.gov
C-6/C-7Polar groupsOften preferred for activity jst.go.jp
C-6Hydrophilic moiety (in combination with lipophilic group at C-4)Potent antiproliferative activity nih.gov
C-5/C-6Fused 2,3-dihydro- nih.govnih.govdioxino ringCreates more compact and adaptable molecules nih.gov
C-6/C-7Unspecified substituentsCan reduce apoptosis-initiating activity researchgate.net

The aniline (B41778) moiety attached to the 4-amino position of the quinazoline ring plays a crucial role in anchoring the molecule within the target's binding pocket. The nature and position of substituents on this aniline ring are critical determinants of biological activity.

Small, lipophilic substituents such as chloro, bromo, and trifluoromethyl on the aniline ring are often important for activity, as they can occupy a lipophilic pocket in the target enzyme. jst.go.jp The position of these substituents is paramount. Electron-withdrawing groups tend to enhance activity, with the effect being more pronounced at the para-position compared to the meta-position. researchgate.netdoubtnut.com Conversely, ortho-substitution, regardless of the substituent's electronic nature, is often detrimental to activity, likely due to steric hindrance. doubtnut.com

For instance, in one study, incorporating halogen atoms (F, Cl, Br) at the para-position of the aniline ring increased antiproliferative activity, with the bromo-substituted compound showing the best effect. rsc.org However, replacing the bromo substituent with a strongly electron-withdrawing nitro or trifluoromethyl group led to decreased activity. rsc.org This suggests a delicate balance between the electronic and steric properties of the substituent.

Aniline SubstituentPositionImpact on ActivityReference(s)
Chloro, Bromo, TrifluoromethylParaOften increases activity jst.go.jp
Halogens (F, Cl, Br)ParaIncreased antiproliferative activity rsc.org
Nitro, TrifluoromethylParaDecreased activity compared to bromo rsc.org
Methyl, Methoxy (B1213986)ParaLess activity than bromo-substitution rsc.org
3,4,5-trimethoxy-Increased activity, but less than bromo rsc.org
Electron-withdrawing groupsPara > MetaEnhances activity researchgate.netdoubtnut.com
Any substituentOrthoGenerally decreases activity doubtnut.com
Small, hydrophobic groups (F, Br, Cl)-Increased activity nih.gov

Introducing conformational rigidity through bridging moieties or ring fusions is a common strategy in drug design to enhance binding affinity and selectivity. In the context of quinazoline derivatives, this approach has led to the development of highly potent compounds.

Bridging moieties that link the quinazoline core to other chemical fragments also play a vital role. The nature of the linker, such as an amide versus a methylamino group, can drastically alter activity, demonstrating that the bridge itself is a key component of the pharmacophore. nih.gov

Systematic Structural Variations and Their Biological Correlates

Systematic variation of the substituents around the 2-chloro-N-methylquinazolin-4-amine scaffold has revealed several key correlations between structure and biological activity. The 4-anilinoquinazoline (B1210976) moiety is consistently identified as essential for many biological activities, particularly as kinase inhibitors. nih.gov

The interplay between different parts of the molecule is crucial. For example, the optimal substituent on the aniline ring often depends on the substitution pattern of the quinazoline core. A hydrophilic group at C-6 of the quinazoline may require a lipophilic group on the aniline for the best activity. nih.gov

In general, the SAR of these derivatives can be summarized as follows:

Quinazoline Ring: The nitrogen atoms at positions 1 and 3 are typically essential for activity. Substitutions at C-6 and C-7 with small, electron-donating, or polar groups often enhance potency.

4-Amino Linker: The substituent on the nitrogen linker can modulate activity, with an N-methyl group showing context-dependent effects.

Aniline Moiety: Small, lipophilic, and electron-withdrawing groups are generally favored, particularly at the para-position. Ortho-substitution is usually detrimental.

Molecular Rigidity: Increasing rigidity through ring fusions or appropriate bridging moieties can lead to more potent and selective compounds, provided the resulting geometry is complementary to the biological target.

These systematic studies provide a valuable framework for the future design of novel quinazoline-based therapeutic agents with improved efficacy and specificity.

Mechanistic Investigations of Biological Activities for 2 Chloro N Methylquinazolin 4 Amine Derivatives

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, derivatives of 2-chloro-N-methylquinazolin-4-amine can exert their biological effects by modulating fundamental cellular processes, most notably by inducing programmed cell death, or apoptosis.

Apoptosis is a regulated process of cell self-destruction that is essential for normal development and tissue homeostasis. The induction of apoptosis is a key mechanism of action for many anticancer drugs. A number of this compound derivatives have been shown to be potent inducers of apoptosis.

The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified through a high-throughput screening for caspase-3 activators and was found to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov The induction of apoptosis by this compound is closely linked to its ability to inhibit tubulin polymerization. nih.gov

The apoptotic effects of quinazoline (B50416) derivatives are often mediated through the intrinsic mitochondrial pathway. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. nih.gov This shift in balance triggers the activation of executioner caspases, like caspase-7, which carry out the process of cell death. nih.gov Studies on other quinazoline-based anticancer drugs have shown similar mechanisms, where they induce apoptosis by increasing the levels of Bax and caspases while decreasing Bcl-2 levels. nih.gov Furthermore, some quinazoline derivatives have been observed to cause cell cycle arrest, often in the G1 or G2/M phase, which can precede the onset of apoptosis. nih.govnih.gov

Interactions with Specific Biological Targets

Derivatives of the quinazoline scaffold have demonstrated interactions with a variety of specific biological targets, leading to a broad spectrum of pharmacological activities. Structure-activity relationship studies have revealed that substitutions at various positions on the quinazolinone ring are crucial for these interactions and can significantly enhance their potency. nih.gov For instance, the presence of a halogen atom at certain positions and an amine or substituted amine group at the 4th position of the quinazolinone ring can improve biological activities. nih.gov

A notable area of investigation involves the role of quinazolinamine derivatives in overcoming multidrug resistance (MDR) in cancer cells, a phenomenon often linked to the overexpression of ATP-binding cassette (ABC) transporters. nih.gov Specific derivatives have been identified as potent dual inhibitors of Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1). nih.gov Mechanistic studies have shown that these compounds can alter the cellular localization of BCRP and P-gp, thereby inhibiting the efflux of anticancer drugs. nih.gov Furthermore, some derivatives act as competitive substrates for the BCRP transporter, stimulating its ATP hydrolysis and consequently increasing the intracellular accumulation of chemotherapeutic agents. nih.gov

Beyond transporters, the epidermal growth factor receptor (EGFR) has been identified as a key target for quinazoline-based compounds. nih.gov Drugs such as gefitinib (B1684475) and erlotinib, which feature the quinazoline core, function as EGFR inhibitors in clinical use. nih.gov The molecular hybridization approach, which combines the quinazolinone scaffold with other pharmacologically active molecules, has been used to design new ligands that interact with biological targets like EGFR and cyclooxygenase (COX) enzymes. nih.gov

Derivative ClassBiological Target(s)Observed EffectReference(s)
Cyclopropyl-containing quinazolinamineBreast Cancer Resistance Protein (BCRP), P-glycoprotein (P-gp)Dual inhibition, altered transporter localization, inhibition of drug efflux. nih.gov
Azide-containing quinazolinamineBreast Cancer Resistance Protein (BCRP)Competitive substrate, increased accumulation of other substrates. nih.gov
Various quinazoline derivativesEpidermal Growth Factor Receptor (EGFR), Cyclooxygenase (COX)Inhibition of enzyme activity. nih.gov
2-Aryl-4-aminoquinazolineTrypanosoma cruzi parasitesAntiparasitic activity with high selectivity over host cells. acs.org

Antagonism of N-methyl-D-aspartate Receptors (NMDAR)

Quinazolin-4-one derivatives have been identified as potent and selective antagonists of the N-methyl-D-aspartate receptor (NMDAR), a key ion channel involved in synaptic plasticity and neurotransmission. nih.gov A representative compound from this class, QNZ46, demonstrates a non-competitive, voltage-independent blockade of NMDAR responses. nih.gov This mechanism distinguishes it from traditional NMDAR antagonists that might compete with glutamate (B1630785) or glycine (B1666218) binding or block the channel in a voltage-dependent manner. nih.gov

The antagonism by QNZ46 is notable for its use-dependent nature, meaning its blocking action requires the prior binding of the agonist L-glutamate. nih.gov Through studies using chimeric receptors and point mutations, the specific site of action has been traced to the GluN2 subunit's S2 domain. nih.gov QNZ46 exhibits significant subtype selectivity, with a preference for GluN2D-containing receptors over those containing GluN2A and GluN2B, by a factor of approximately 50-fold. nih.gov This selectivity for specific NMDAR subunits allows for more targeted modulation of receptor activity. nih.gov The discovery of such allosteric modulators opens new avenues for therapeutic intervention in conditions associated with NMDAR dysfunction, offering novel mechanisms of action distinct from previously tested clinical compounds. nih.gov

Impact on Dehydrogenase Activity and Glutathione (B108866) Levels

Certain derivatives structurally related to this compound have been shown to significantly impact cellular redox balance, particularly through their effects on glutathione levels and the activity of related enzymes. nih.gov Studies on carbamate (B1207046) thioester conjugates of 2-chloroethyl isocyanate (CEIC) reveal a potent inhibition of glutathione reductase (GR). nih.gov The cysteine adduct of CEIC, known as SCC, was found to be a particularly strong inhibitor of GR, with its potency being comparable to the established anticancer agent BCNU. nih.gov

This inhibition of glutathione reductase, an enzyme critical for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), leads to a significant disruption of the intracellular glutathione pool. nih.gov The inhibitory action on GR, combined with the direct reaction of the isocyanate moieties with GSH, results in a substantial depletion of intracellular GSH stores. nih.gov In isolated rat hepatocytes exposed to these compounds, this depletion was time- and concentration-dependent. nih.gov For instance, exposure to the L-cysteine conjugate of methyl isocyanate (L-SMC) initially depleted GSH, though levels began to recover after two hours. nih.gov In contrast, its enantiomer, D-SMC, caused a more extensive and sustained depletion over a five-hour period. nih.gov This profound depletion of GSH, a primary cellular antioxidant, can render cells more vulnerable to oxidative stress. nih.gov

CompoundTarget EnzymeEffect on GlutathioneReference(s)
S-(N-(2-chloroethyl)carbamoyl)cysteine (SCC)Glutathione Reductase (GR)Strong inhibition of GR activity, leading to elevated GSSG levels. nih.gov
S-(N-methylcarbamoyl)-L-cysteine (L-SMC)Glutathione Reductase (GR)Effective inhibition of GR, leading to transient depletion of intracellular GSH. nih.gov
S-(N-methylcarbamoyl)-D-cysteine (D-SMC)Glutathione Reductase (GR)Inhibition of GR, leading to extensive and sustained depletion of intracellular GSH. nih.gov

Inflammation Pathway Modulation (e.g., COX-2, IL-1β, iNOS, TNF-α, NF-κB pathways)

Quinazoline and quinazolinone derivatives have demonstrated significant anti-inflammatory properties by modulating key pathways involved in the inflammatory response. nih.govresearchgate.net Chronic inflammation is linked to the upregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators. nih.govnih.gov The expression of these enzymes is often driven by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and transcription factors like nuclear factor-kappa B (NF-κB). nih.govnih.govfrontiersin.org

Research has shown that various substituted quinazolinone derivatives can effectively inhibit these inflammatory markers. Some compounds exhibit potent anti-inflammatory activity, in some cases greater than that of standard drugs like indomethacin (B1671933) or phenylbutazone, while showing reduced ulcerogenic potential. researchgate.net The mechanism of action often involves the suppression of the NF-κB signaling pathway. nih.gov By inhibiting NF-κB, these derivatives can downregulate the expression of NF-κB's target genes, which include COX-2, iNOS, TNF-α, and IL-1β. nih.gov This multi-targeted approach—dampening the production of pro-inflammatory cytokines and inhibiting the enzymes that synthesize inflammatory mediators—underpins the anti-inflammatory potential of this class of compounds. nih.govnih.gov

Pathway/MoleculeRole in InflammationModulation by Quinazoline DerivativesReference(s)
NF-κB Master transcription factor that upregulates pro-inflammatory genes.Inhibition of NF-κB activation and its binding to DNA. nih.gov
COX-2 Inducible enzyme that synthesizes pro-inflammatory prostaglandins.Suppression of expression and activity. nih.govnih.gov
iNOS Inducible enzyme that produces nitric oxide, a mediator of inflammation.Inhibition of expression. nih.gov
TNF-α Pro-inflammatory cytokine that promotes and sustains inflammation.Reduction of levels/expression. nih.govfrontiersin.org
IL-1β Pro-inflammatory cytokine that mediates inflammatory responses.Reduction of levels/expression. nih.gov

Modulation of Processes in Neurodegenerative Conditions (e.g., β-amyloid aggregation, tau protein hyperphosphorylation, oxidative stress)

The pathological hallmarks of Alzheimer's disease (AD) include the extracellular aggregation of amyloid-β (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles. nih.govnih.gov These processes are considered primary targets for therapeutic intervention. nih.gov Certain small molecule derivatives based on heterocyclic scaffolds, including those related to quinazolines, have been investigated for their ability to modulate these neurodegenerative processes. nih.gov

A key therapeutic strategy is the development of dual-targeting agents that can simultaneously address both Aβ and tau pathologies. nih.govnih.gov Some compounds have been shown not only to inhibit the formation of new Aβ and tau aggregates but also to promote the dissociation of pre-existing ones. nih.gov The mechanism of action can involve direct binding to hydrophobic regions within the Aβ and tau proteins, which are critical for their aggregation. nih.gov For tau, specific targets include the microtubule-binding repeat domains, such as the hexapeptide sequences 275VQIINK280 and 306VQIVYK311, which are known to promote aggregation. nih.gov By interfering with these key domains, these compounds can prevent the structural changes that lead to the formation of pathological fibrils. nih.gov The ability to modulate both amyloid and tau aggregation represents a promising and comprehensive approach to slowing the progression of neurodegenerative conditions like AD. nih.gov

Computational and Theoretical Studies on 2 Chloro N Methylquinazolin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For quinazoline (B50416) derivatives, DFT calculations offer insights into their reactivity and stability. scirp.org

Electronic Structure Analysis (e.g., LUMO Coefficients, HOMO-LUMO Energies)

The electronic properties of a molecule are crucial in determining its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Illustrative HOMO-LUMO Energies for Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline (B57606)-6.5-1.25.3
Substituted Quinazolinone 8a-6.3-1.84.5
Substituted Quinazolinone 8c-6.1-2.04.1

This table presents illustrative data for related compounds to demonstrate the typical energy ranges and is not specific to 2-chloro-N-methylquinazolin-4-amine.

Activation Energy Calculations for Reaction Pathways

DFT calculations are also instrumental in determining the activation energies of reaction pathways, providing insights into reaction mechanisms and kinetics. For example, theoretical studies can elucidate the tautomerization mechanisms and estimate the energy barriers for the conversion between different forms of a molecule. While specific activation energy calculations for reactions involving this compound were not found in the reviewed literature, this computational approach is fundamental in predicting the feasibility and outcomes of chemical transformations for similar heterocyclic systems.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Quinazoline derivatives are known to target various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Molecular docking studies on novel 2-chloro-4-anilino-quinazoline derivatives have identified key interactions within the active sites of these kinases. mdpi.com

Ligand-Receptor Binding Mode Predictions

Docking simulations can predict the binding mode of a ligand within the active site of a receptor. For quinazoline-based inhibitors, these predictions often highlight the importance of the quinazoline core in establishing crucial interactions. For example, in the context of EGFR inhibition, the quinazoline scaffold can form hydrogen bonds with key amino acid residues in the ATP-binding pocket.

Protein-Ligand Interaction Analysis

Analysis of the docked poses reveals specific interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In studies of 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 inhibitors, a hydrogen bond donor at the para position of the aniline (B41778) moiety was found to be important for interacting with conserved glutamate (B1630785) and aspartate residues in the binding sites. mdpi.com The binding modes of these compounds are often compared to known inhibitors to validate the docking protocol and understand the structural basis for their activity.

Table 2: Example of Protein-Ligand Interactions for a Quinazoline Derivative with EGFR

Interacting ResidueInteraction Type
Met793Hydrogen Bond
Leu718Hydrophobic
Val726Hydrophobic
Ala743Hydrophobic
Leu844Hydrophobic

This table is a generalized representation of interactions observed for quinazoline derivatives with the EGFR kinase domain and is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to build these relationships.

QSAR studies have been successfully applied to various series of quinazoline derivatives to understand the structural requirements for their anticancer activity. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, and then using statistical methods like multiple linear regression or machine learning algorithms to build the QSAR model. nih.gov

For instance, a QSAR study on quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line identified several key descriptors related to the compounds' anti-cancer effects. nih.gov While a specific QSAR model for this compound was not identified, the general findings from studies on related quinazolines are informative. These studies often highlight the importance of certain electronic and steric features for biological activity. 3D-QSAR models, through their contour maps, can visualize the regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov

In Silico Prediction of Molecular Properties

The computational analysis of this compound provides significant insights into its physicochemical characteristics, which are crucial for understanding its behavior in a biological system. These predictive studies employ various computational models to estimate properties that are otherwise determined through laboratory experiments.

Lipophilicity

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a key determinant of its pharmacokinetic profile. A commonly used predictor for lipophilicity is the logarithm of the partition coefficient, LogP. For this compound, the predicted XlogP value is 3.0, suggesting a moderate level of lipophilicity. uni.lu

ParameterPredicted ValueReference
XlogP3.0 uni.lu

Polarity

ParameterPredicted Value (for 2-chloroquinazolin-4-amine)
Topological Polar Surface Area (TPSA)51.8 Ų

Solubility

The solubility of a compound in water is a critical factor for its absorption and distribution. While specific experimentally determined or predicted quantitative solubility values for this compound were not found in the search, its moderate lipophilicity (XlogP of 3.0) suggests that it would have limited solubility in aqueous solutions.

ParameterPredicted Value
Aqueous SolubilityData not available

Saturation

The saturation of a molecule refers to the presence or absence of double or triple bonds. This compound contains a quinazoline ring system, which is an aromatic and thus unsaturated bicyclic heterocycle. The presence of multiple double bonds within the fused ring structure is a defining feature of this compound.

ParameterDescription
SaturationContains an unsaturated quinazoline ring system.

Flexibility

Molecular flexibility is determined by the number of rotatable bonds. This property influences how a molecule can conform to the shape of a binding site on a biological target. The structure of this compound has a limited number of rotatable bonds, primarily associated with the N-methyl group. This suggests a relatively rigid molecular scaffold.

ParameterDescription
Molecular FlexibilityRelatively rigid due to the fused ring system.

Molecular Volume

Molecular volume is the three-dimensional space occupied by a molecule. It is related to other properties such as density and can influence how a molecule fits into a receptor site. While a specific calculated molecular volume for this compound was not directly retrieved, predicted collision cross-section (CCS) values, which are related to the molecule's size and shape, have been calculated. For the protonated molecule ([M+H]+), the predicted CCS is 137.2 Ų. uni.lu

ParameterAdductPredicted CCS (Ų)Reference
Collision Cross Section[M+H]+137.2 uni.lu
[M+Na]+148.0 uni.lu

Atomic Charges and Dipole Moment

ParameterPredicted Value
Atomic ChargesData not available from DFT calculations
Dipole MomentData not available

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2-chloro-N-methylquinazolin-4-amine.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 3-((2-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one, distinct signals corresponding to different proton environments are observed. For instance, a singlet for the N=C-H proton appears at δ 9.54 ppm, while aromatic protons resonate in the δ 7.27–8.52 ppm region. The methyl group protons at position 2 give a characteristic singlet at δ 2.07 ppm. nih.gov For this compound, one would expect to see characteristic signals for the N-methyl protons, as well as distinct multiplets for the protons on the quinazoline (B50416) ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For comparison, in a series of 2-(n-alkylamino)-3-R-naphthalene-1,4-diones, the chemical shifts of the carbon atoms are influenced by the nature of the substituents. researchgate.net In the case of this compound, distinct signals would be expected for the methyl carbon, the aromatic carbons, and the carbons of the pyrimidine (B1678525) ring, with the carbon atom bearing the chlorine atom showing a characteristic downfield shift.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃Singlet~30-40
Aromatic CHMultiplets~110-140
Quaternary C-~140-165
C-Cl-~150-160

Two-Dimensional NMR (2D-NMR) for Regioselectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the regioselectivity of the synthesis, ensuring the correct placement of the chloro and N-methylamino groups.

An HSQC experiment correlates directly bonded carbon and proton atoms. For instance, in the analysis of 2-chloro-4-anilinoquinazoline, an HSQC spectrum clearly shows the correlation between the protons and their attached carbons, aiding in the assignment of the quinazoline ring signals. nih.gov

The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful in establishing connectivity across quaternary carbons. For 2-chloro-4-anilinoquinazoline, HMBC cross-peaks can confirm the substitution pattern by showing correlations between protons on the quinazoline ring and key carbon atoms, such as C4a and C4. nih.gov For this compound, HMBC would be instrumental in confirming the attachment of the N-methyl group to the C4 position.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, and can also offer structural insights through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly suitable for the analysis of less volatile and thermally labile compounds. LC-MS is frequently used in the analysis of complex mixtures containing polar compounds, such as pesticides, and would be an appropriate method for the analysis of this compound. uni.lu The technique allows for the separation of the target compound from impurities and provides its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₈ClN₃), the predicted monoisotopic mass is 193.04068 Da. uni.lu HRMS analysis of various substituted quinazolinones has been used to confirm their elemental composition by comparing the calculated exact mass with the experimentally determined mass. rsc.org

Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Predicted m/z
[M+H]⁺194.04796
[M+Na]⁺216.02990
[M-H]⁻192.03340
[M+K]⁺232.00384

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are powerful non-destructive techniques used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at various frequencies, which corresponds to the vibrational transitions of specific chemical bonds. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The molecule contains a secondary amine (N-H), a methyl group (C-H), an aromatic quinazoline core (C=N, C=C, and C-H), and a chloro-substituent (C-Cl). The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively weak band in the region of 3350-3310 cm⁻¹. The C-N stretching vibrations of aromatic amines typically occur in the 1335-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed in the 2975-2850 cm⁻¹ region. The characteristic C=N and C=C stretching vibrations of the quinazoline ring system are expected in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Secondary Amine (N-H)Stretch3350 - 3310
Aromatic C-HStretch> 3000
Aliphatic C-H (Methyl)Stretch2975 - 2850
C=N (Quinazoline Ring)Stretch~1620
C=C (Aromatic Ring)Stretch1600 - 1450
Aromatic C-NStretch1335 - 1250
C-ClStretch800 - 600
N-HBend1580 - 1550
C-H (Methyl)Bend~1450 and ~1375
Aromatic C-HOut-of-plane Bend900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range to excite these electrons to higher anti-bonding molecular orbitals. The quinazoline ring system in this compound, being an aromatic heterocycle, is expected to exhibit characteristic UV absorptions.

Generally, quinazoline derivatives show two main absorption bands in the UV-Vis spectrum. A band at shorter wavelengths, typically between 240-300 nm, is attributed to the π → π* transitions of the aromatic system. A second band at longer wavelengths, in the range of 310-425 nm, is assigned to the n → π* transitions. researchgate.net The exact position and intensity of these bands can be influenced by the nature and position of substituents on the quinazoline ring. For this compound, the chloro and methylamino groups will act as auxochromes, potentially causing a shift in the absorption maxima (λmax).

Although a specific UV-Vis spectrum for this compound was not found in the available literature, data from related compounds can be used for prediction. For example, a study on various quinazoline derivatives reported absorption bands within these typical ranges. researchgate.net

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Bands for this compound

Electronic TransitionPredicted Wavelength Range (λmax)Chromophore
π → π240 - 300 nmQuinazoline ring
n → π310 - 425 nmQuinazoline ring

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in synthetic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture).

For monitoring the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. Due to the presence of the basic nitrogen atoms in the quinazoline ring and the methylamino group, a suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to reduce tailing. For basic compounds like amines, the addition of a small quantity of triethylamine (B128534) (0.1-2.0%) or ammonia (B1221849) in methanol/dichloromethane to the eluent can be beneficial. nih.gov

While a specific Rf value for this compound is not documented in the searched literature, a related compound, 2-methylquinazolin-4(3H)-one, was reported to have an Rf of 0.28. evitachem.com The polarity of this compound would be different, and thus its Rf value would vary depending on the exact TLC conditions.

Table 3: Hypothetical Thin Layer Chromatography (TLC) Data for Reaction Monitoring

CompoundStationary PhaseMobile Phase (Hypothetical)Retention Factor (Rf) (Hypothetical)
Starting Material 1Silica Gel 60 F254Ethyl Acetate (B1210297)/Hexane (1:1)0.6
Starting Material 2Silica Gel 60 F254Ethyl Acetate/Hexane (1:1)0.4
This compoundSilica Gel 60 F254Ethyl Acetate/Hexane (1:1) + 0.5% Triethylamine0.5

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unequivocal proof of the molecular structure, as well as information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single crystal XRD analysis would confirm the planar quinazoline ring system and the geometry of the methylamino and chloro substituents. It would also reveal the packing of the molecules in the crystal, which is likely to be influenced by intermolecular hydrogen bonding involving the N-H group of the secondary amine and the nitrogen atoms of the quinazoline ring. π-π stacking interactions between the aromatic rings of adjacent molecules are also possible.

While a crystal structure for this compound has not been reported in the reviewed literature, the crystal structures of related compounds provide valuable insights. For instance, the crystal structure of 2-chloro-6-methylpyrimidin-4-amine (B76438) reveals that molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers which are further linked into a two-dimensional network. uni.lu Similarly, the structure of 2-methylquinazolin-4(3H)-one hydrochloride shows N—H⋯Cl hydrogen-bonding interactions. evitachem.com Based on these examples, it is highly probable that the crystal structure of this compound would also be stabilized by a network of hydrogen bonds.

Table 4: Predicted Crystallographic Data for this compound (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for similar compounds)
Intermolecular InteractionsN-H···N hydrogen bonds, π-π stacking

Future Research Directions and Translational Perspectives for 2 Chloro N Methylquinazolin 4 Amine Research

Exploration of Novel Derivatization Strategies

The chemical scaffold of 2-chloro-N-methylquinazolin-4-amine offers multiple sites for chemical modification, providing a rich field for the exploration of novel derivatization strategies. The primary goal of such strategies would be to enhance potency, selectivity, and pharmacokinetic properties.

Future derivatization efforts could focus on several key areas:

Substitution at the 2-position: The chlorine atom at the 2-position is a versatile handle for introducing a wide variety of substituents. Nucleophilic substitution reactions with amines, alcohols, and thiols can lead to a diverse library of 2-substituted-N-methylquinazolin-4-amines. For instance, reaction with various primary amines can yield N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivatives. digitellinc.com

Modification of the N-methyl group: The methyl group on the exocyclic nitrogen at the 4-position is crucial for the activity of some related compounds. nih.gov Exploring the impact of replacing this methyl group with other alkyl or aryl groups could lead to optimized activity.

Substitution on the quinazoline (B50416) ring: The benzene (B151609) ring of the quinazoline core presents opportunities for substitution at the 5, 6, 7, and 8-positions. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets. For example, substitutions at the 6- and 7-positions have been shown to affect the potency of related 4-anilinoquinazolines. nih.gov

Hybrid molecule synthesis: A promising strategy involves creating hybrid molecules by linking this compound to other pharmacologically active moieties. nih.govnih.govrsc.org This approach, known as molecular hybridization, can result in compounds with dual or multiple modes of action. nih.gov For example, creating hybrids with moieties known to target specific enzymes or receptors could lead to novel therapeutic agents.

A systematic exploration of these derivatization pathways, guided by structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this quinazoline scaffold.

Advanced Mechanistic Elucidation of Biological Pathways

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its rational development as a therapeutic agent. While research on this specific compound is limited, studies on closely related analogs provide valuable insights into potential biological pathways.

A significant lead comes from the investigation of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , a potent inducer of apoptosis. nih.gov This compound was found to inhibit tubulin polymerization, a mechanism of action shared by several successful anticancer drugs. nih.gov Future research should investigate whether this compound shares this mechanism. Techniques such as tubulin polymerization assays and immunofluorescence microscopy to observe effects on the cellular microtubule network would be highly informative.

Furthermore, given the broad spectrum of activities associated with the quinazoline core, other potential pathways should be explored. nih.gov These could include:

Kinase Inhibition: Many quinazoline derivatives are known to be potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Screening this compound against a panel of kinases could reveal novel targets.

Enzyme Inhibition: The quinazoline scaffold is present in inhibitors of enzymes like dihydrofolate reductase and phosphodiesterases. nih.gov Investigating the effect of the compound on such enzymes could uncover new therapeutic applications.

Induction of Oxidative Stress: Some quinazoline derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to cell death. nih.gov

Advanced techniques such as proteomics and metabolomics could provide a global view of the cellular changes induced by this compound, helping to identify its primary targets and downstream signaling pathways.

Development of Integrated Computational and Experimental Approaches

The integration of computational and experimental methods offers a powerful paradigm for accelerating the drug discovery and development process for this compound.

Computational (in silico) approaches can be employed for:

Virtual Screening: To identify potential biological targets, the structure of this compound can be docked into the binding sites of various proteins.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a library of synthesized derivatives to predict the biological activity of new, unsynthesized compounds. This can help prioritize synthetic efforts.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between the compound and its target protein, helping to understand the molecular basis of its activity.

Experimental (in vitro and in vivo) studies are then essential to validate the computational predictions. This integrated workflow would involve:

In silico prediction of potential targets and active derivatives.

Synthesis of prioritized compounds.

In vitro evaluation of the synthesized compounds against the predicted targets and in relevant cell-based assays.

In vivo studies in animal models to assess efficacy and pharmacokinetics of the most promising candidates.

This iterative cycle of computational design and experimental validation can significantly streamline the optimization of this compound and its derivatives.

Potential for Multi-Target Directed Ligand Design

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets, potentially offering improved efficacy and a reduced likelihood of drug resistance.

The this compound scaffold is an attractive starting point for the design of MTDLs due to the versatility of the quinazoline core, which is known to interact with a wide range of biological targets. nih.govnih.gov

Future research in this area could focus on designing MTDLs based on this compound that simultaneously target:

Multiple Kinases: In cancer therapy, targeting multiple receptor tyrosine kinases (RTKs) can be more effective than inhibiting a single kinase. nih.gov

Different Pathways: For neurodegenerative diseases, a compound that, for example, inhibits both acetylcholinesterase and monoamine oxidase could be beneficial.

A Protein Target and a Signaling Pathway: A ligand could be designed to inhibit a specific enzyme while also modulating a related signaling pathway.

The design of such MTDLs would involve the strategic incorporation of pharmacophoric features from known inhibitors of the desired targets onto the this compound scaffold. This approach holds the promise of developing novel therapeutics with enhanced efficacy for complex diseases.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The B3-LYP functional with a 6-311G(d,p) basis set provides accurate vibrational frequencies when scaled by 0.967 .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability.
  • Docking Studies : Map interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina, guided by crystallographic data from analogs .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Keep under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use glove boxes for air-sensitive steps (e.g., amine coupling).
  • Stability Testing : Monitor via periodic HPLC to detect hydrolysis or oxidation, especially in protic solvents .

How can hydrogen bonding patterns in this compound crystals inform material design?

Advanced
Analyze crystal packing via X-ray diffraction to identify:

  • Intermolecular Interactions : N–H···Cl or C–H···O bonds that stabilize the lattice. Graph-set analysis (e.g., Etter’s rules) can classify motifs like R22(8)R_2^2(8) rings .
  • Thermal Stability : Stronger hydrogen bonds correlate with higher melting points, useful for designing heat-resistant materials .

How to optimize reaction conditions for challenging chlorination steps in quinazoline synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd(0)/PPh3_3 systems for Suzuki couplings or Cu(I) for Ullmann reactions .
  • Microwave Assistance : Reduce reaction time (e.g., 1 h at 150°C vs. 24 h conventional) while improving yield .
  • Solvent Effects : Use high-boiling solvents (e.g., DMF, NMP) to enhance solubility of halogenated intermediates .

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2-chloro-N-methylquinazolin-4-amine
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Reactant of Route 2
2-chloro-N-methylquinazolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.